molecular formula C12H18Cl2NO7P B130376 Faranoxi CAS No. 159126-29-1

Faranoxi

Cat. No. B130376
M. Wt: 390.15 g/mol
InChI Key: DMZGCZWBSXHKNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Faranoxi, also known as 5-amino-2-hydroxybenzoic acid, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. Faranoxi is a versatile molecule that can be synthesized using various methods, and its unique chemical structure allows it to interact with biological systems in a specific manner, making it an attractive candidate for drug development and other biomedical applications.

Mechanism Of Action

Faranoxi's mechanism of action is not fully understood, but it is believed to interact with biological systems by scavenging free radicals and reducing oxidative stress. Faranoxi has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10. Faranoxi has also been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, such as xanthine oxidase and NADPH oxidase.

Biochemical And Physiological Effects

Faranoxi has been shown to have several biochemical and physiological effects. In vitro studies have shown that Faranoxi can scavenge free radicals and reduce oxidative stress, leading to a decrease in inflammation and cell damage. In vivo studies have shown that Faranoxi can improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease and Parkinson's disease. Faranoxi has also been shown to have antimicrobial and antifungal properties, making it a potential candidate for use as a pesticide.

Advantages And Limitations For Lab Experiments

Faranoxi has several advantages for use in lab experiments. It is relatively easy to synthesize, and its chemical structure allows for specific interactions with biological systems. Faranoxi is also stable in various conditions, making it easy to store and transport. However, Faranoxi has some limitations, including its solubility in water, which can make it difficult to use in aqueous solutions. Faranoxi also has limited bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for research on Faranoxi. One potential direction is the development of Faranoxi-based drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another potential direction is the use of Faranoxi as a pesticide in agriculture. Additionally, further research is needed to fully understand the mechanism of action of Faranoxi and its potential applications in industry.

Synthesis Methods

Faranoxi can be synthesized using several methods, including the reaction of 5-nitrosalicylic acid with hydroxylamine or the reaction of 5-chlorosalicylic acid with ammonia. The most common method of synthesis involves the reaction of salicylic acid with nitrous acid, followed by reduction with zinc and hydrochloric acid. The resulting product is then treated with hydroxylamine to obtain Faranoxi.

Scientific Research Applications

Faranoxi has been extensively studied for its potential applications in various scientific fields. In medicine, Faranoxi has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, Faranoxi has been shown to have antimicrobial and antifungal properties, making it a potential candidate for use as a pesticide. In industry, Faranoxi has been shown to have potential applications in the production of polymers and other materials.

properties

CAS RN

159126-29-1

Product Name

Faranoxi

Molecular Formula

C12H18Cl2NO7P

Molecular Weight

390.15 g/mol

IUPAC Name

4-(carboxymethyl)-N,N-bis(2-chloroethyl)benzeneamine oxide;phosphoric acid

InChI

InChI=1S/C12H15Cl2NO3.H3O4P/c13-5-7-15(18,8-6-14)11-3-1-10(2-4-11)9-12(16)17;1-5(2,3)4/h1-4H,5-9H2,(H,16,17);(H3,1,2,3,4)

InChI Key

DMZGCZWBSXHKNL-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC(=O)O)[N+](CCCl)(CCCl)[O-].OP(=O)(O)O

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)[N+](CCCl)(CCCl)[O-].OP(=O)(O)O

Other CAS RN

159126-29-1

synonyms

faranoxi
p-(di(2-chloroethyl)amino)phenylacetic acid, N-oxide, phosphate salt

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.